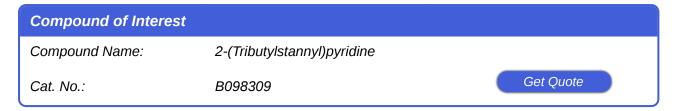




Application Notes and Protocols for Stille Coupling Reactions Using 2-(Tributylstannyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carboncarbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This methodology is of paramount importance in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1][2] 2-

(TributyIstannyl)pyridine is a key building block in this context, enabling the synthesis of 2substituted pyridines, particularly 2,2'-bipyridines and 2-arylpyridines. These structural motifs are prevalent in numerous biologically active compounds, ligands for catalysis, and functional materials.[3] This document provides detailed application notes, experimental protocols, and quantitative data for Stille coupling reactions utilizing **2-(TributyIstannyl)pyridine**.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Stille coupling reactions involving **2-(TributyIstannyl)pyridine**, showcasing the impact of different catalysts, coupling partners, and reaction conditions on product yields.

Table 1: Stille Coupling of **2-(TributyIstannyl)pyridine** with Various Aryl and Heteroaryl Halides



| Entry | Electrop hile | Catalyst (mol%) | Ligand/ Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|-------|-------------------------|--|---|---------|---------------|----------|---------------------|
| 1 | 2- Bromopy ridine | PdCl ₂ (PP h ₃) ₂ (5) | - | Toluene | Reflux | 48 | Moderate to Good |
| 2 | 3- Bromopy ridine | Cyclopall adated Ferrocen ylimine (1) | Tricycloh exylphos phine, Cul, CsF | Toluene | Reflux | 48 | High |
| 3 | Aryl Iodides | Pd(PPh₃) 4 (cat.) | Cul, CsF | DMF | - | - | Optimal |
| 4 | Aryl Bromides | Pd(OAc) ₂ / Dabco | - | - | - | - | - |
| 5 | Aryl Chlorides | Pd/P(t- Bu)₃ | - | - | - | - | Good |

Table 2: Synthesis of Bipyridine Derivatives



| Entry | Reactan t 1 | Reactan t 2 | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |
|-------|---|-------------------------|--|----------|---------|---------------|--------------|
| 1 | 2- (Tributyls tannyl)py ridine | 2- Bromopy ridine | PdCl2(PP h₃)2 | - | Toluene | Reflux | Good |
| 2 | 2- Stannylp yridine | 3- Bromopy ridine | Cyclopall adated Ferrocen ylimine (1) | Cul, CsF | Toluene | Reflux | High |
| 3 | 2- Stannylp yridine | Bromopy ridines | PdCl ₂ (PP h ₃) ₂ | - | - | - | - |

Experimental Protocols Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes the synthesis of the key starting material, **2-(TributyIstannyl)pyridine**, from 2-bromopyridine.

Materials:

- 2-Bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
- Tributyltin chloride
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Ethyl acetate



- · Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas supply
- Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

- Place 2-bromopyridine (1.0 eq) in a flame-dried reaction flask under a nitrogen atmosphere.
- Add anhydrous THF to the flask.
- Cool the mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium solution (1.1 eq) to the mixture while maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for 60 minutes.
- Slowly add tributyltin chloride (1.1 eq) to the reaction mixture at -78 °C.
- Continue stirring at -78 °C for 3 hours.
- Allow the reaction mixture to warm to room temperature (20 °C) and stir for an additional 30 minutes.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Remove the solvents under reduced pressure.
- Extract the residue with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(Tributylstannyl)pyridine as a dark brown liquid (typically high yield, e.g., ~98%).



Protocol 2: General Procedure for Stille Coupling of 2-(Tributylstannyl)pyridine with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of **2- (TributyIstannyI)pyridine** with an aryl bromide to synthesize 2-arylpyridines.

Materials:

- Aryl bromide (1.0 eq)
- 2-(Tributylstannyl)pyridine (1.1-1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Anhydrous, degassed solvent (e.g., DMF or toluene)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

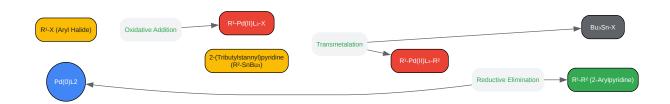
Procedure:

- To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
- Add the anhydrous, degassed solvent (e.g., DMF) to the flask.
- Add **2-(TributyIstannyl)pyridine** (1.1-1.2 eq) to the reaction mixture via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically overnight, monitored by TLC or GC-MS).
- After completion, cool the reaction mixture to room temperature.
- Partition the mixture between ethyl acetate and water.
- Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.

Visualizations Stille Coupling Catalytic Cycle

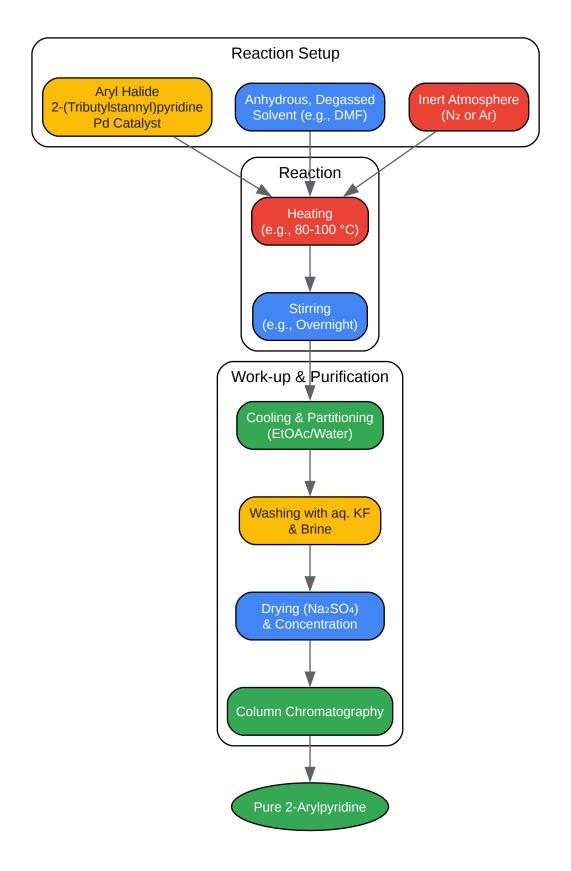


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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for 2-Arylpyridine Synthesis





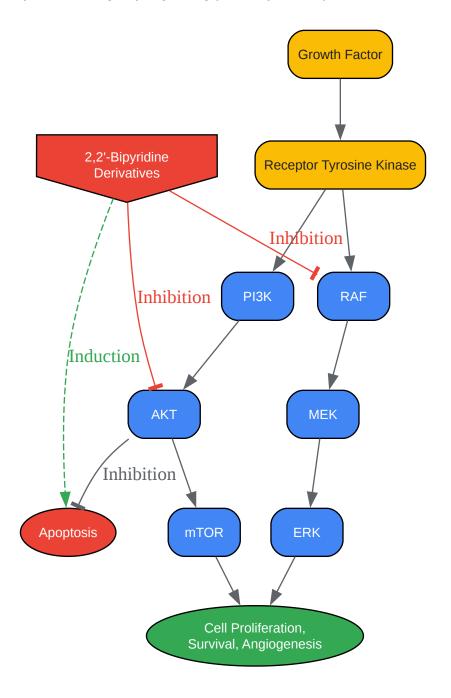
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Caption: General experimental workflow for Stille coupling.



Signaling Pathway Modulation by 2,2'-Bipyridine Derivatives

Derivatives of 2,2'-bipyridine, synthesized via Stille coupling, have been shown to exhibit anticancer effects by modulating key signaling pathways in hepatocellular carcinoma.[4]



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Caption: Inhibition of PI3K/AKT and RAF/MAPK pathways by 2,2'-Bipyridine derivatives.



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